![molecular formula C11H12O B13943123 [2-(But-3-YN-1-YL)phenyl]methanol CAS No. 897388-19-1](/img/structure/B13943123.png)
[2-(But-3-YN-1-YL)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(But-3-YN-1-YL)phenyl]methanol: is an organic compound characterized by the presence of a phenyl group attached to a methanol moiety, with a but-3-yn-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(But-3-YN-1-YL)phenyl]methanol typically involves the reaction of a phenylacetylene derivative with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate propargyl alcohol, which is then subjected to further functionalization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Common catalysts include transition metal complexes, which facilitate the formation of the propargyl alcohol intermediate and its subsequent conversion to the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(But-3-YN-1-YL)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and strong bases.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(But-3-YN-1-YL)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating enzyme-substrate interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of [2-(But-3-YN-1-YL)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
2-Phenyl-3-butyn-2-ol: This compound shares structural similarities with [2-(But-3-YN-1-YL)phenyl]methanol, particularly the presence of a phenyl group and an alkyne moiety.
3-Phenyl-1-butyn-3-ol: Another structurally related compound, differing in the position of the hydroxyl group and the alkyne substituent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
897388-19-1 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(2-but-3-ynylphenyl)methanol |
InChI |
InChI=1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h1,4-5,7-8,12H,3,6,9H2 |
Clé InChI |
PUBWRBDEJCZMHT-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


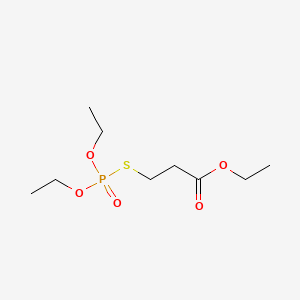
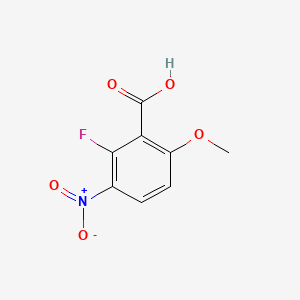

![11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13943067.png)

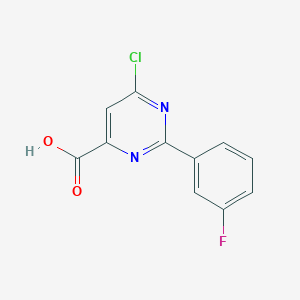
![Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13943083.png)
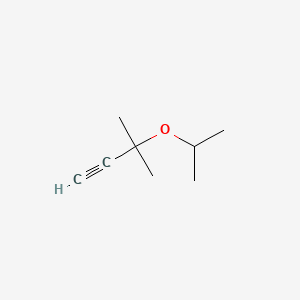
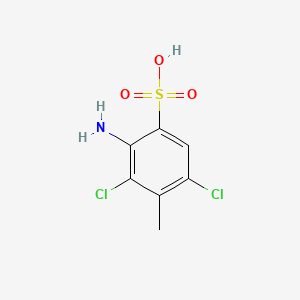

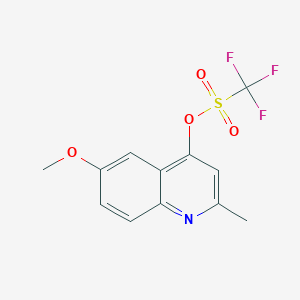

![1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine](/img/structure/B13943096.png)

